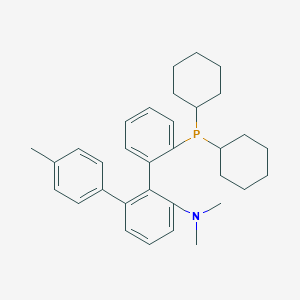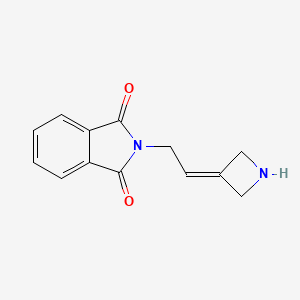
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the azetidine moiety . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the azetidine moiety.
Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.
Uniqueness
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione is unique due to its combination of the isoindoline and azetidine moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[2-(azetidin-3-ylidene)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-14-8-9/h1-5,14H,6-8H2 |
InChI Key |
QIBSAXBBTJMRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CCN2C(=O)C3=CC=CC=C3C2=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


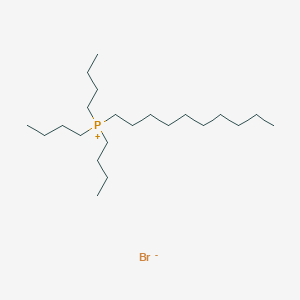
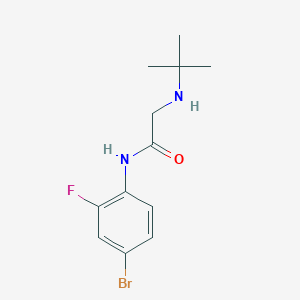
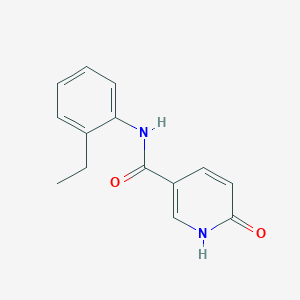
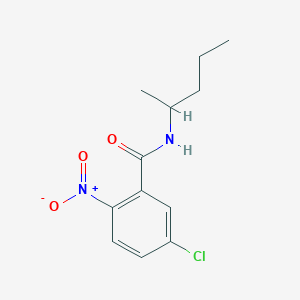
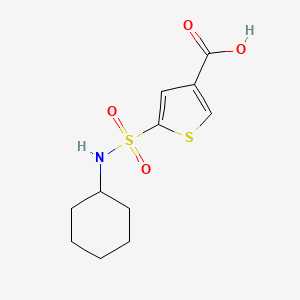
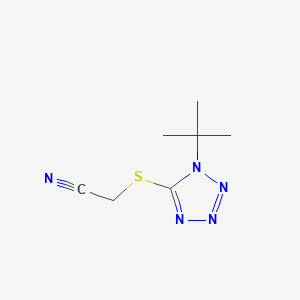
![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
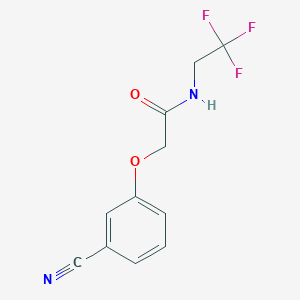
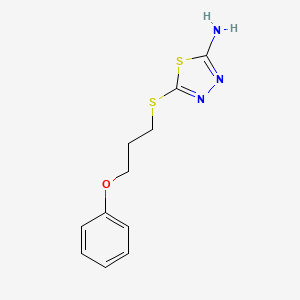
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


